molecular formula C10H14N4O2 B13861451 Methyl 6-piperazin-1-ylpyrazine-2-carboxylate

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate

Katalognummer: B13861451
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: OZPSWESZSAOKIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol It is a derivative of pyrazine and piperazine, which are both important structures in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-piperazin-1-ylpyrazine-2-carboxylate typically involves the reaction of 2-pyrazinecarboxylic acid with piperazine in the presence of a suitable esterifying agent, such as methanol . The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or piperazine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine or piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 6-piperazin-1-ylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can interact with biological macromolecules, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is unique due to its specific combination of pyrazine and piperazine rings with an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

methyl 6-piperazin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-16-10(15)8-6-12-7-9(13-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3

InChI-Schlüssel

OZPSWESZSAOKIY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=CC(=N1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.